![molecular formula C6H4BrN3 B1528961 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1021019-03-3](/img/structure/B1528961.png)

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Vue d'ensemble

Description

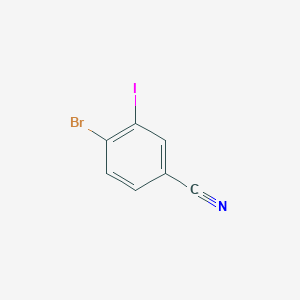

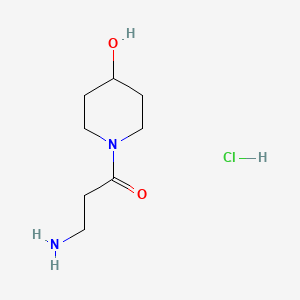

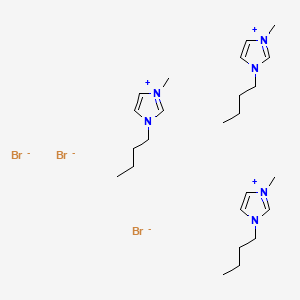

“2-Bromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3. It has a molecular weight of 198.02 . This compound is part of a class of non-naturally occurring small molecules that have found wide application in drug design .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “2-Bromo-[1,2,4]triazolo[1,5-a]pyridine”, has been the subject of research since 2002 . The methods are classified according to the types of reagents used. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis

The molecular structure of “2-Bromo-[1,2,4]triazolo[1,5-a]pyridine” can be represented by the SMILES stringBrC1=CN2N=CNC2C=C1 . This representation provides a way to visualize the compound’s structure using chemical notation.

Applications De Recherche Scientifique

Medicinal Chemistry: RORγt Inverse Agonists

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives have been identified as potent RORγt inverse agonists . These compounds are significant in the treatment of autoimmune diseases by modulating the immune response.

Pharmacology: JAK Inhibitors

These derivatives also act as inhibitors for Janus Kinases (JAK1 and JAK2) , which are crucial in the signaling pathways for various cytokines and growth factors . They hold potential in treating conditions like myeloproliferative disorders and certain types of cancers.

Cardiovascular Therapeutics

The compounds have applications in treating cardiovascular disorders . Their role in modulating heart rate and vascular tension makes them valuable in the design of new cardiovascular drugs .

Antidiabetic Agents

Research has shown that these molecules can be used in the management of type 2 diabetes . They work by influencing the signaling pathways involved in insulin regulation .

Material Sciences: OLED Devices

In the field of material sciences, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is used in the design of efficient light-emitting materials for phosphorescent OLED devices . Their electronic properties make them suitable for applications in display technologies.

Chemical Synthesis: Catalyst-Free Methods

A novel approach in chemical synthesis involves the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. This method is eco-friendly and demonstrates a broad substrate scope and good functional group tolerance, making it a valuable technique in organic synthesis .

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

For instance, as a JAK inhibitor, it could prevent the activation of JAKs, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

If it acts similarly to other 1,2,4-triazolo[1,5-a]pyridine derivatives, it may affect pathways related to immune response, cell growth, and differentiation through its potential inhibition of jaks .

Result of Action

Based on the known effects of similar compounds, it may lead to changes in immune response, cell growth, and differentiation due to its potential inhibition of jaks .

Propriétés

IUPAC Name |

2-bromo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUSCWWLVUDRHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724895 | |

| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1021019-03-3 | |

| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)

![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)